molecular formula C18H20ClNO4 B11947560 3-(3-chloro-4-methoxyphenyl)-N-(2,4-dimethoxyphenyl)propanamide CAS No. 853314-90-6

3-(3-chloro-4-methoxyphenyl)-N-(2,4-dimethoxyphenyl)propanamide

Cat. No.: B11947560
CAS No.: 853314-90-6
M. Wt: 349.8 g/mol
InChI Key: QLQWZVBZPNABOM-UHFFFAOYSA-N
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Description

3-(3-chloro-4-methoxyphenyl)-N-(2,4-dimethoxyphenyl)propanamide is an organic compound with a complex structure that includes chloro, methoxy, and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chloro-4-methoxyphenyl)-N-(2,4-dimethoxyphenyl)propanamide typically involves the reaction of 3-chloro-4-methoxybenzaldehyde with 2,4-dimethoxyaniline in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-chloro-4-methoxyphenyl)-N-(2,4-dimethoxyphenyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of hydroxyl or amino derivatives.

Scientific Research Applications

3-(3-chloro-4-methoxyphenyl)-N-(2,4-dimethoxyphenyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-chloro-4-methoxyphenyl)-N-(2,4-dimethoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-chloro-4-methoxyphenyl)-N-(2,4-dimethoxyphenyl)methanol
  • 3-(3-chloro-4-methoxyphenyl)-N-(2,4-dimethoxyphenyl)ethanamide

Uniqueness

3-(3-chloro-4-methoxyphenyl)-N-(2,4-dimethoxyphenyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

853314-90-6

Molecular Formula

C18H20ClNO4

Molecular Weight

349.8 g/mol

IUPAC Name

3-(3-chloro-4-methoxyphenyl)-N-(2,4-dimethoxyphenyl)propanamide

InChI

InChI=1S/C18H20ClNO4/c1-22-13-6-7-15(17(11-13)24-3)20-18(21)9-5-12-4-8-16(23-2)14(19)10-12/h4,6-8,10-11H,5,9H2,1-3H3,(H,20,21)

InChI Key

QLQWZVBZPNABOM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CCC2=CC(=C(C=C2)OC)Cl)OC

Origin of Product

United States

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